Comparative Trypanocidal Efficacy of a Methylimidazolinyl-Substituted Phthalanilide vs. In-Class Analogs
A methylimidazolinyl-substituted phthalanilide, 4,4'-bis(4-methylimidazolin-2-yl)-terephthalanilide, demonstrated superior in vivo trypanocidal activity compared to other phthalanilides and related ureas. This compound achieved a 75% cure rate at 0.1 mg/kg and 100% cure rate at 0.5 mg/kg in a murine model of acute T. brucei infection, while other related compounds showed 'definite but lower activity' [1]. In a chronic neurotropic infection model, cure rates >90% were obtained with 10-25 mg/kg, with no evidence of recrudescence after 200 days [1].
| Evidence Dimension | In vivo trypanocidal cure rate |
|---|---|
| Target Compound Data | 75% cure at 0.1 mg/kg; 100% cure at 0.5 mg/kg |
| Comparator Or Baseline | Other phthalanilides and similarly substituted ureas (e.g., berenil) |
| Quantified Difference | Target compound achieved 100% cure at 0.5 mg/kg, while comparators showed 'lower activity' |
| Conditions | Murine model of acute Trypanosoma brucei brucei infection (EATRO 110 isolate); 3 daily IP injections starting 24h post-infection |
Why This Matters
This demonstrates that the specific methylimidazolinyl substitution pattern is critical for achieving high cure rates in trypanosomiasis models, making this analog the preferred choice for antiparasitic studies.
- [1] Nathan HC, Soto CM, Moretti R, Chunosoff L, Hutter SH, Bacchi CJ. Antitumor phthalanilides active in acute and chronic Trypanosoma brucei brucei murine infections. Am J Trop Med Hyg. 1984;33(5):845-850. doi:10.4269/ajtmh.1984.33.845 View Source
